

"Antimicrobial agent-7" chemical structure and properties

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Compound of Interest

Compound Name: Antimicrobial agent-7

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In-Depth Technical Guide: Antimicrobial Agent-7

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antimicrobial agent-7, also identified as compound 12 in the primary literature, is a novel synthetic molecule built on a triazine-piperazine-triazine scaffold. It is a cationic, amphipathic small molecule designed to mimic the properties of antimicrobial peptides (AMPs). This agent demonstrates a potent and broad spectrum of activity against both Gram-positive and Gramnegative bacteria, including multidrug-resistant strains. Beyond its direct antimicrobial effects, Antimicrobial agent-7 exhibits significant anti-inflammatory properties by directly binding to lipopolysaccharide (LPS) and inhibiting the subsequent inflammatory cascade. Its intracellular mechanism of action, coupled with favorable stability and low hemolytic activity, positions it as a promising candidate for the development of new therapeutics to combat bacterial infections and associated inflammation.

Chemical Structure and Properties

Antimicrobial agent-7 is a symmetric molecule characterized by a central piperazine ring linking two functionalized triazine units. Each triazine ring is further substituted with two guanidinoethyl moieties, contributing to the molecule's overall cationic nature.

Chemical Name: 4,4'-(piperazine-1,4-diyl)bis(N,N-bis(2-(guanidino)ethyl)-1,3,5-triazin-2-amine)



Molecular Formula: C₃₆H₅₆N₂₄[1]

Molecular Weight: 824.99 g/mol [1]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical and biological properties of **Antimicrobial agent-7** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C36H56N24	[1]
Molecular Weight	824.99 g/mol	[1]
Appearance	Not explicitly stated	N/A
Solubility	Soluble in aqueous solutions	Implied by experimental design
Stability	Exhibits proteolytic resistance and salt/serum stability	[1]

Antimicrobial and Anti-inflammatory Activity

Antimicrobial agent-7 has demonstrated potent activity against a range of bacterial pathogens and significant modulation of the inflammatory response.

Antimicrobial Spectrum of Activity

The antimicrobial efficacy of **Antimicrobial agent-7** was determined by assessing its Minimum Inhibitory Concentration (MIC) against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 2.



Bacterial Strain	Туре	MIC (µg/mL)	MIC (μM)	Reference
Staphylococcus aureus (KCTC 1621)	Gram-positive	4	4.8	[1]
Staphylococcus epidermidis (KCTC 1917)	Gram-positive	4	4.8	[1]
Escherichia coli (KCTC 1682)	Gram-negative	14.6	17.7	[1]
Pseudomonas aeruginosa (KCTC 1637)	Gram-negative	4	4.8	[1]

Anti-inflammatory Activity

Antimicrobial agent-7 has been shown to inhibit the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This activity is attributed to its ability to directly bind to LPS, thereby preventing the activation of the TLR4 signaling pathway. Quantitative data on its anti-inflammatory effects are presented in Table 3.

Assay	Concentration (µg/mL)	Inhibition	Reference
Nitric Oxide (NO) Production	5	68.09%	[1]
Tumor Necrosis Factor-α (TNF-α) Production	20	99.83%	[1]

Mechanism of Action

The antimicrobial and anti-inflammatory activities of **Antimicrobial agent-7** are governed by distinct yet related mechanisms.



Antimicrobial Mechanism

The mode of antimicrobial action for this agent is intracellular, bearing similarity to the antimicrobial peptide buforin-2.[1] Unlike many antimicrobial agents that disrupt the bacterial cell membrane, **Antimicrobial agent-7** penetrates the bacterial cell to exert its effects. The precise intracellular targets are a subject for further investigation.

Anti-inflammatory Mechanism

The anti-inflammatory action of **Antimicrobial agent-7** is initiated by its direct binding to lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. By sequestering LPS, **Antimicrobial agent-7** prevents its interaction with the CD14/TLR4 receptor complex on the surface of immune cells such as macrophages. This blockade inhibits the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and nitric oxide.

Experimental Protocols

The following sections detail the methodologies for the synthesis and biological evaluation of **Antimicrobial agent-7**.

Synthesis of Antimicrobial Agent-7

The synthesis of **Antimicrobial agent-7** involves a multi-step process centered around the sequential substitution of cyanuric chloride.

Step 1: Synthesis of the Guanidinylated Diamine Precursor

- To a solution of ethylenediamine in an appropriate solvent, add a protected guanidinylating agent (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine).
- Stir the reaction mixture at room temperature for the specified duration.
- Purify the resulting protected guanidinylated diamine by standard chromatographic techniques.
- Remove the protecting groups (e.g., Boc) using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the guanidinylated diamine.



Step 2: Synthesis of the Triazine-Piperazine-Triazine Scaffold

- Dissolve cyanuric chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran) and cool to 0 °C.
- Add a solution of piperazine (0.5 equivalents) dropwise to the cyanuric chloride solution while maintaining the temperature at 0 °C.
- Allow the reaction to stir at 0 °C for a defined period to facilitate the formation of the monosubstituted intermediate.
- To the reaction mixture, add the guanidinylated diamine precursor from Step 1 (2 equivalents).
- Allow the reaction to warm to room temperature and stir for an extended period to ensure complete substitution.
- Purify the final product, Antimicrobial agent-7, by recrystallization or column chromatography.

Antimicrobial Activity Assay (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Preparation of Bacterial Inoculum:
 - From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile Mueller-Hinton Broth (MHB).
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
 - Dilute the adjusted bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵
 CFU/mL.



- Preparation of Antimicrobial Agent Dilutions:
 - Prepare a stock solution of Antimicrobial agent-7 in sterile water or an appropriate solvent.
 - Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
- Inoculation and Incubation:
 - Add an equal volume of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial agent dilutions.
 - Include a positive control (bacteria in MHB without the antimicrobial agent) and a negative control (MHB only).
 - Incubate the plate at 37 °C for 18-24 hours.
- Determination of MIC:
 - The MIC is defined as the lowest concentration of Antimicrobial agent-7 that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay assesses the cytotoxicity of the antimicrobial agent against red blood cells.

- Preparation of Red Blood Cells (RBCs):
 - Collect fresh human or sheep red blood cells and wash them three times with phosphatebuffered saline (PBS) by centrifugation.
 - Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
- Assay Procedure:
 - Prepare serial dilutions of **Antimicrobial agent-7** in PBS in a 96-well microtiter plate.
 - Add the 4% RBC suspension to each well.



- Include a positive control (RBCs in 0.1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS).
- Incubate the plate at 37 °C for 1 hour.
- Measurement of Hemolysis:
 - Centrifuge the plate and transfer the supernatant to a new plate.
 - Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.
 - Calculate the percentage of hemolysis relative to the positive control.

Anti-inflammatory Activity Assay (Nitric Oxide and TNFα Measurement)

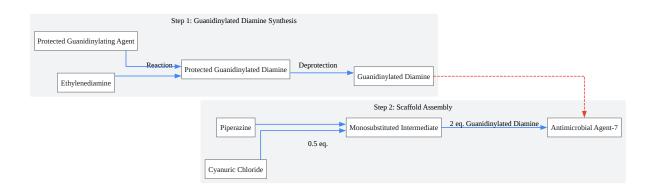
This assay evaluates the ability of the antimicrobial agent to suppress the production of proinflammatory mediators in macrophages.

- · Cell Culture:
 - Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM)
 supplemented with 10% fetal bovine serum and antibiotics at 37 °C in a 5% CO₂ incubator.
- Assay Procedure:
 - Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
 - Pre-treat the cells with various concentrations of Antimicrobial agent-7 for 1 hour.
 - Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 μg/mL) for 18-24 hours.
- Measurement of Nitric Oxide (NO):
 - Collect the cell culture supernatant.



- Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.
- Measure the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.
- Measurement of TNF-α:
 - Collect the cell culture supernatant.
 - \circ Quantify the amount of TNF- α in the supernatant using a commercially available enzymelinked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

Visualizations Synthesis Workflow

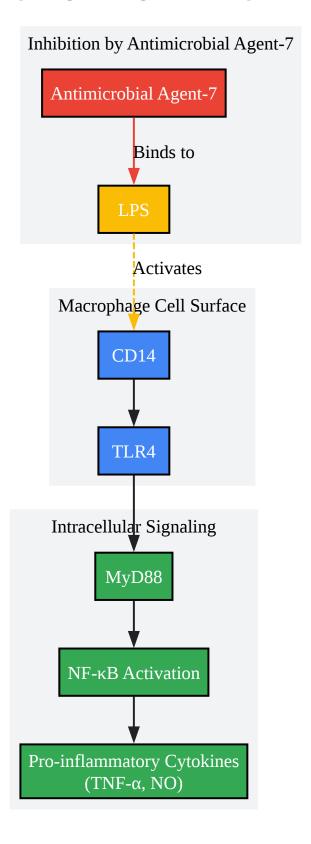


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Caption: A simplified workflow for the synthesis of Antimicrobial agent-7.

Anti-inflammatory Signaling Pathway





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Caption: Inhibition of the LPS-induced inflammatory pathway by **Antimicrobial agent-7**.

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References

- 1. researchgate.net [researchgate.net]
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